6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Description
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a heterocyclic compound featuring a triazolopyrimidine core substituted with a chlorine atom at position 6 and a carbaldehyde group at position 2. This structure combines the electron-deficient triazole ring with the reactive aldehyde functionality, making it a versatile intermediate for synthesizing biologically active derivatives.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVBODKONRTYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729890 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749929-27-9 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications. The use of microwave irradiation and mechanochemical methods are particularly promising for large-scale synthesis due to their efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are being investigated for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde exerts its effects involves the inhibition of key signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Carbaldehyde (CHO) vs. Carboxamide (CONH₂) :
The carbaldehyde group in the target compound offers reactivity for Schiff base formation or nucleophilic additions, enabling facile conjugation with amines or hydrazines. In contrast, carboxamide derivatives (e.g., compound 5a–v in ) exhibit hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes . - Chloro Substituent :
The chlorine atom at position 6 (or 7 in some analogs) contributes to electron-withdrawing effects, modulating the electron density of the triazolopyrimidine core. This substitution is critical for herbicidal activity in sulfonamide derivatives (e.g., 8a–8f in ) .
Key Research Findings
Reactivity and Derivatization Potential
The carbaldehyde group in the target compound distinguishes it from esters, amides, and sulfonamides. For example:
- Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate () is stable but less reactive, whereas the aldehyde group allows for dynamic covalent chemistry .
- In KLK7 inhibitor studies (), minor substituent changes on the triazolopyrimidine backbone significantly altered activity, underscoring the importance of the aldehyde’s electronic effects .
Physicochemical Properties
- Molecular Weight and Polarity :
The target compound’s molecular weight (~197.6 g/mol) and polar aldehyde group suggest moderate solubility in polar solvents, contrasting with the lipophilic methyl-substituted analog () . - pKa and Stability : While direct pKa data are unavailable, the chloro and aldehyde groups likely lower the pKa of adjacent protons, enhancing reactivity under acidic conditions.
Biological Activity
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential antiviral effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHClN
- SMILES : C1=C(C=NC2=NC(=NN21)N)Cl
- InChI : InChI=1S/C5H4ClN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10)
The compound features a triazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity.
Anticancer Properties
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Compound H12 showed IC values of 9.47 μM against MGC-803, 9.58 μM against HCT-116, and 13.1 μM against MCF-7 cells. These values indicate that H12 is more potent than the standard drug 5-Fluorouracil (5-Fu) .
The mechanism of action involves:
- Inhibition of the ERK Signaling Pathway : Compound H12 significantly inhibits the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
- Induction of Apoptosis : The compound promotes apoptosis and G2/M phase arrest in cancer cells by regulating cell cycle-related proteins .
Antiviral Activity
Recent studies have explored the potential antiviral effects of triazolo[1,5-a]pyrimidine derivatives. For example:
- Compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrated antiviral activity by disrupting protein-protein interactions essential for viral replication .
Other Biological Activities
The triazolo[1,5-a]pyrimidine scaffold has also been linked to:
- Antibacterial and Antiviral Activities : Various derivatives have shown activity against bacterial and viral pathogens .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|---|
| H12 | Anticancer | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | Anticancer | HCT-116 | 9.58 | Induction of apoptosis |
| H12 | Anticancer | MCF-7 | 13.1 | Cell cycle arrest |
| - | Antiviral | Influenza A Virus | - | Disruption of PA-PB1 interaction |
Detailed Research Findings
In a study focusing on the synthesis and evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
Q & A
Basic: What are the most reliable synthetic routes for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde?
Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves two strategies: (1) annulation of the pyrimidine ring onto a preformed triazole or (2) building the triazole moiety onto a pyrimidine precursor. For the target compound, a transition metal-free nucleophilic C–H functionalization approach is recommended. For example:
- Step 1: Start with 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (or analogous halogenated intermediates) and treat it with Grignard reagents to introduce substituents at C-5 and C-7 positions .
- Step 2: Use selective oxidation or formylation reactions to install the aldehyde group at the C-2 position.
- Key Validation: Confirm regioselectivity via H NMR and LC-MS to avoid side products from competing pathways (e.g., Dimroth rearrangements) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the aldehyde proton (δ ~9.5–10.5 ppm) and chlorine substitution patterns (e.g., coupling constants in aromatic regions) .
- Mass Spectrometry (MS): Use ESI-MS to detect the molecular ion peak (e.g., m/z 225.6 for the parent ion) and verify fragmentation patterns .
- Elemental Analysis: Compare experimental C, H, N, and Cl percentages to theoretical values (±0.3% acceptable deviation) .
- X-ray Crystallography: If single crystals are obtainable (e.g., via ethanol/water recrystallization), resolve the crystal structure to confirm regiochemistry and bond angles .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Reproduce Key Studies: Use standardized protocols (e.g., CB2 receptor binding assays as in ) with controlled concentrations (1–10 µM range) and purity >95% (HPLC-validated).
- Cross-Validate with Analogues: Compare activity against structurally related compounds (e.g., 5-methyl or 7-cyclobutyl derivatives) to identify pharmacophore-specific effects .
- Control for Solubility: Use DMSO stocks (<0.1% final concentration) to avoid solvent interference in cell-based assays .
Advanced: What strategies optimize the regioselectivity of substituent introduction during synthesis?
Answer:
Regioselectivity challenges stem from the triazolo-pyrimidine core’s electronic asymmetry. Mitigation strategies include:
- Directed Metalation: Employ directing groups (e.g., bromine at C-6) to guide Grignard or Suzuki-Miyaura couplings to specific positions .
- Temperature Control: Lower reaction temperatures (−20°C to 0°C) favor kinetic over thermodynamic products, reducing side reactions .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .
Advanced: How can crystallization challenges for X-ray analysis be addressed?
Answer:
Poor crystallization is common due to the compound’s planar structure and aldehyde reactivity. Solutions include:
- Co-Crystallization: Add co-formers like carboxylic acids (e.g., trifluoroacetic acid) to stabilize crystal packing via hydrogen bonds .
- Slow Evaporation: Use mixed solvents (e.g., ethyl acetate/petroleum ether) with gradual evaporation at 4°C to grow larger crystals .
- Cryoprotection: Flash-cool crystals in liquid N with 20–25% glycerol to minimize lattice distortions during data collection .
Advanced: What methodologies are recommended for analyzing its photophysical properties?
Answer:
- UV-Vis Spectroscopy: Measure absorbance in ethanol (λ ~270–300 nm) and calculate molar extinction coefficients (ε > 10 Mcm) .
- Fluorescence Quenching: Titrate with electron-deficient quenchers (e.g., nitrobenzene) to assess excited-state behavior .
- Cyclic Voltammetry: Determine redox potentials (e.g., E vs. Ag/AgCl) in anhydrous acetonitrile with 0.1 M TBAPF as the supporting electrolyte .
Advanced: How can researchers design SAR studies to explore its pharmacological potential?
Answer:
- Core Modifications: Synthesize derivatives with substitutions at C-5 (e.g., aryl groups), C-7 (e.g., cyclobutyl), and C-2 (e.g., carboxamide) to map activity .
- Bioisosteric Replacement: Replace the aldehyde group with carboxylate or nitrile moieties to evaluate binding affinity changes .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cannabinoid receptors) and prioritize synthetic targets .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- Waste Disposal: Neutralize aldehyde-containing waste with sodium bisulfite before disposal in designated organic waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
